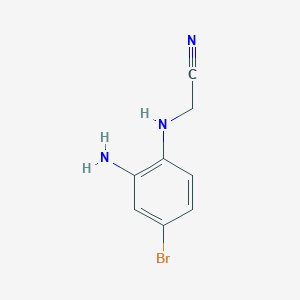

(2-Amino-4-bromo-phenylamino)-acetonitrile

Description

Properties

IUPAC Name |

2-(2-amino-4-bromoanilino)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c9-6-1-2-8(7(11)5-6)12-4-3-10/h1-2,5,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFAEKFXQLRBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-bromo-phenylamino)-acetonitrile typically involves the reaction of 2-amino-4-bromobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the amino group is introduced to the brominated aromatic ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-bromo-phenylamino)-acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C9H10BrN3

- Molecular Weight : 244.1 g/mol

The compound features a bromine atom and an amino group attached to a phenyl ring, which contributes to its unique reactivity and biological properties. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis.

Chemistry

(2-Amino-4-bromo-phenylamino)-acetonitrile is primarily used as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions:

- Oxidation : Can yield nitro compounds using agents like potassium permanganate.

- Reduction : Can be converted into amines using lithium aluminum hydride.

- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic or electrophilic substitution.

Biology

Research has shown that this compound interacts with biomolecules, indicating potential biological activity. Its applications include:

-

Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL - Anti-inflammatory Effects : In vivo studies indicate that it can reduce inflammation in animal models, such as carrageenan-induced paw edema in rats.

Medicine

The compound is being explored for its therapeutic properties:

- Anticancer Activity : Preliminary studies suggest potential inhibition of kinases involved in cell signaling pathways.

- Chronic Inflammatory Conditions : Its ability to modulate inflammatory responses positions it as a candidate for treating diseases like rheumatoid arthritis.

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

-

Study on Inflammatory Diseases :

- Researchers evaluated the effects on TNF-alpha and IL-6 production in macrophages.

- Results indicated dose-dependent inhibition, suggesting its use in chronic inflammatory conditions.

-

Antimicrobial Efficacy Study :

- A comparative study with existing antibiotics revealed that this compound showed comparable efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of (2-Amino-4-bromo-phenylamino)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Amino-4-bromo-phenylamino)-piperidine-1-carboxylic acid ethyl ester

- 2-[(2-Amino-4-bromophenyl)amino]ethanol

Uniqueness

(2-Amino-4-bromo-phenylamino)-acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

(2-Amino-4-bromo-phenylamino)-acetonitrile, a compound with the chemical formula C9H10BrN3, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom and an amino group attached to a phenyl ring, contributing to its unique reactivity and biological properties. Its molecular structure is as follows:

- Chemical Formula : C9H10BrN3

- Molecular Weight : 244.1 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.

Potential Mechanisms Include :

- Inhibition of Kinases : The compound may inhibit certain kinases that play critical roles in cell signaling pathways, which can affect cell proliferation and survival.

- Modulation of Inflammatory Pathways : Preliminary studies suggest that this compound could modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation in animal models. For instance:

- Model : Carrageenan-induced paw edema in rats.

- Dosage : Administered at 10 mg/kg body weight.

- Results : Significant reduction in paw swelling was observed after 4 hours, indicating anti-inflammatory activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Inflammatory Diseases :

- Researchers evaluated the effects of the compound on TNF-alpha and IL-6 production in macrophages. The results indicated a dose-dependent inhibition, suggesting its potential use in treating chronic inflammatory conditions.

-

Antimicrobial Efficacy Study :

- A comparative study with existing antibiotics revealed that this compound showed comparable efficacy to traditional treatments against resistant strains of bacteria.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 4-Bromoaniline | C6H6BrN | Lacks acetonitrile moiety; lower reactivity |

| 2-Amino-5-bromobenzonitrile | C7H7BrN | Different substitution pattern; varied biological activity |

The presence of both amino and bromine groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

Clinical Applications

The promising biological activities of this compound suggest potential applications in treating various diseases, including:

- Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.

- Inflammatory Disorders : For its potential to alleviate symptoms associated with chronic inflammation.

Q & A

Q. Q. How can isotopic labeling (e.g., , ) elucidate the metabolic pathways of this compound in cellular models?

- Methodological Answer : Synthesize -labeled analogs via amination with . Track metabolites using LC-HRMS/MS in hepatocyte cultures. Fragment ion analysis identifies nitrile-to-amide conversion or glutathione adducts. Quantify isotope enrichment to distinguish endogenous vs. compound-derived metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.